2-(Thiophen-2-yl)aniline hydrochloride
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Overview
Description
2-(Thiophen-2-yl)aniline hydrochloride is an organic compound with the molecular formula C10H9NS·HCl. It is a derivative of aniline, where the aniline ring is substituted with a thiophene ring at the second position. This compound is often used in various chemical reactions and has applications in scientific research due to its unique structural properties .
Mechanism of Action
Target of Action
Similar compounds, such as 4-(thiophen-2-yl)aniline, have been used in the synthesis of a variety of heterocyclic scaffolds . These scaffolds can interact with a wide range of biological targets, suggesting that 2-(Thiophen-2-yl)aniline hydrochloride may also have multiple targets.
Mode of Action
It’s known that thiophene derivatives can interact with biological targets in various ways, depending on the specific functional groups present in the molecule . For instance, some thiophene derivatives have been shown to inhibit enzymes, modulate receptor activity, or interact with DNA .
Biochemical Pathways
Thiophene derivatives have been found to be involved in a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that this compound could potentially affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with thiophene derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature .
Biochemical Analysis
Biochemical Properties
2-(Thiophen-2-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to exhibit antioxidant and antimicrobial properties . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiophene derivatives can impact cell proliferation, apoptosis, and differentiation . These effects are essential for exploring the compound’s potential in treating various diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiophene derivatives are known to interact with enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, affecting their efficacy and safety . Understanding these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Thiophene derivatives are known to participate in oxidation-reduction reactions, contributing to their biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)aniline hydrochloride typically involves the reaction of 2-bromoaniline with thiophene-2-boronic acid in the presence of a palladium catalyst through a Suzuki-Miyaura coupling reaction. The reaction is carried out under mild conditions, usually in an aqueous or alcoholic solvent, and requires a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiophen-3-yl)aniline hydrochloride
- 2-(Furan-2-yl)aniline hydrochloride
- 2-(Pyridin-2-yl)aniline hydrochloride
Uniqueness
2-(Thiophen-2-yl)aniline hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound in various chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
2-thiophen-2-ylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-7H,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJVKCOXPQGNOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087723-62-3 |
Source
|
Record name | 2-(thiophen-2-yl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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